molecular formula C20H16N2OS B2606019 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105224-53-0

3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2606019
CAS No.: 1105224-53-0
M. Wt: 332.42
InChI Key: REBJEJGANQWPPT-UHFFFAOYSA-N
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Description

3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of a thienopyrimidine core with a 3-methylbenzyl and phenyl substituent. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[(3-methylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-6-5-7-15(10-14)11-22-13-21-18-17(12-24-19(18)20(22)23)16-8-3-2-4-9-16/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBJEJGANQWPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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